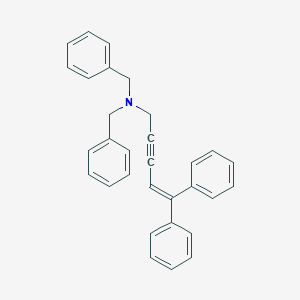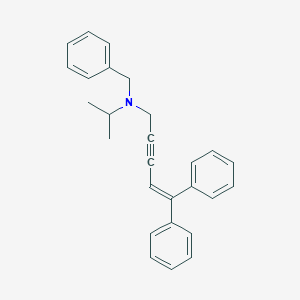![molecular formula C13H14N4O2S B286689 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286689.png)
6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. It is a triazole-thiadiazole derivative that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
The potential applications of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the field of medicinal chemistry are vast. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has anti-cancer properties by inducing apoptosis and inhibiting cancer cell proliferation. Additionally, it has anti-microbial activity against various bacterial and fungal strains. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that it exerts its biological activities by interacting with specific molecular targets in the cells. For example, its anti-inflammatory activity may be due to its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. Its anti-cancer activity may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. It has been shown to modulate various signaling pathways in the cells, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It also affects the expression of various genes and proteins that are involved in cell proliferation, differentiation, and apoptosis. In terms of physiological effects, it has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit tumor growth in various cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Additionally, its synthetic accessibility and relative stability make it a suitable compound for large-scale synthesis and storage. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings. It is important to carefully evaluate its safety profile and dose-response relationship before using it in any experiments.
Direcciones Futuras
There are several future directions for the research on 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the elucidation of its mechanism of action at the molecular level, which may lead to the identification of new molecular targets for drug discovery. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases should be explored. Finally, its potential applications in other fields, such as agriculture and environmental science, should be investigated.
Métodos De Síntesis
The synthesis of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in various research articles. One of the most common methods involves the reaction of 4-methoxyphenyl hydrazine with ethyl 2-(bromomethyl)acrylate to form the intermediate compound, which is then treated with thiosemicarbazide to yield the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
Propiedades
Fórmula molecular |
C13H14N4O2S |
|---|---|
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
6-(ethoxymethyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4O2S/c1-3-19-8-11-16-17-12(14-15-13(17)20-11)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3 |
Clave InChI |
SZHBOYPTVZULCA-UHFFFAOYSA-N |
SMILES |
CCOCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
SMILES canónico |
CCOCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)










![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)